molecular formula C9H17ClO2 B15310955 1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane

1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane

Cat. No.: B15310955
M. Wt: 192.68 g/mol
InChI Key: CUDPMFXVPRITGN-UHFFFAOYSA-N
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Description

1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane is an organic compound characterized by a cyclobutane ring substituted with tert-butoxy, chloro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane can be achieved through several methods. One common approach involves the reaction of a cyclobutane derivative with tert-butyl alcohol, methanol, and a chlorinating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained in high yield.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactor systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to remove the chloro group or modify the tert-butoxy group.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted cyclobutane derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds .

Scientific Research Applications

1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane involves its interaction with molecular targets through its functional groups. The tert-butoxy group can act as a steric hindrance, affecting the compound’s reactivity. The chloro and methoxy groups participate in various chemical reactions, influencing the compound’s overall behavior and effects .

Comparison with Similar Compounds

  • 1-(Tert-butoxy)-3-chlorocyclobutane
  • 1-(Tert-butoxy)-2-methoxycyclobutane
  • 1-(Tert-butoxy)-3-methoxycyclobutane

Comparison: 1-(Tert-butoxy)-3-chloro-2-methoxycyclobutane is unique due to the presence of both chloro and methoxy groups on the cyclobutane ring. This combination of substituents imparts distinct chemical properties and reactivity compared to similar compounds. The tert-butoxy group provides steric hindrance, while the chloro and methoxy groups offer sites for further chemical modifications .

Properties

Molecular Formula

C9H17ClO2

Molecular Weight

192.68 g/mol

IUPAC Name

1-chloro-2-methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutane

InChI

InChI=1S/C9H17ClO2/c1-9(2,3)12-7-5-6(10)8(7)11-4/h6-8H,5H2,1-4H3

InChI Key

CUDPMFXVPRITGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1CC(C1OC)Cl

Origin of Product

United States

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